Product packaging for 2-(3-Iodo-4-methylphenyl)thiazole(Cat. No.:CAS No. 903522-16-7)

2-(3-Iodo-4-methylphenyl)thiazole

Cat. No.: B14760495
CAS No.: 903522-16-7
M. Wt: 301.15 g/mol
InChI Key: IGPGCKUKTLEBPQ-UHFFFAOYSA-N
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Description

Research Applications and Value 2-(3-Iodo-4-methylphenyl)thiazole is a versatile aromatic heterocyclic building block in organic synthesis and medicinal chemistry research. Its structure combines a thiazole ring, a privileged scaffold in drug discovery , with an aryl iodide moiety. The iodine substituent makes this compound a highly valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. These reactions allow researchers to construct complex biaryl or conjugated systems for developing new molecular entities . Mechanism and Use in Compound Design The primary value of this compound lies in its reactivity as an electrophile. The carbon-iodine bond readily undergoes oxidative addition with palladium or other metal catalysts, enabling the facile introduction of the 2-(4-methylphenyl)thiazole moiety into larger structures. The thiazole ring itself is a common pharmacophore found in numerous FDA-approved drugs and bioactive molecules with documented anticancer, antimicrobial, and antifungal properties . It can engage in key hydrogen bonding and dipole-dipole interactions with biological targets. Researchers utilize this compound to create libraries of novel thiazole-derived compounds for screening against various biological targets, particularly in the search for new tyrosine kinase inhibitors and antifungal agents . For Research Use Only This product is provided for chemical and pharmaceutical research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INS B14760495 2-(3-Iodo-4-methylphenyl)thiazole CAS No. 903522-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

903522-16-7

Molecular Formula

C10H8INS

Molecular Weight

301.15 g/mol

IUPAC Name

2-(3-iodo-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8INS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3

InChI Key

IGPGCKUKTLEBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)I

Origin of Product

United States

Reactivity and Chemical Transformations of 2 3 Iodo 4 Methylphenyl Thiazole

Reactions Involving the Aromatic C-I Bond

The carbon-iodine bond on the phenyl ring is a focal point of reactivity, serving as a versatile functional handle for various synthetic modifications.

Deiodination Pathways and Their Chemical Significance

Deiodination, the removal of the iodine atom from the aromatic ring, is a significant transformation that can be achieved through several pathways. This reaction is often employed in multi-step syntheses where the iodo group has served its purpose as an activating or directing group, or as a handle for introducing other functionalities, and is subsequently replaced by a hydrogen atom.

Reductive deiodination can proceed through radical mechanisms. For instance, aryl iodides can be reduced via a single-electron transfer (SET) process to generate an aryl radical, which then abstracts a hydrogen atom from a donor source to yield the deiodinated product nih.gov. Such reactions can be initiated photochemically or by using chemical reducing agents. Enzymatic pathways for deiodination also exist in biological systems, where iodothyronine deiodinases catalyze the reductive elimination of iodide from thyroid hormones, a reaction that is biochemically remarkable nih.govbioscientifica.com.

The chemical significance of deiodination lies in its utility for:

Traceless Directing Group Removal: In complex syntheses, an iodo group can be used to direct substitution to a specific position on the ring, after which its removal simplifies the final structure.

Isotopic Labeling: Deiodination in the presence of a deuterium source, such as deuterated methanol (B129727) (CD₃OD), allows for the site-specific introduction of deuterium, a valuable tool in mechanistic studies and metabolic profiling nih.gov.

Final Step in Synthesis: It often serves as a concluding step to furnish the target molecule after the C-I bond has been utilized for coupling or other functionalization reactions.

Deiodination Method Typical Reagents/Conditions Significance
Radical DeiodinationNaH/1,10-phenanthroline; UV-light/Na₂CO₃; Visible light/KOtBu/DMF nih.govMetal-free reduction, formation of aryl radicals for further reactions.
Catalytic DeiodinationMetal catalysts (e.g., Cobalt porphyrin/KOH) acs.orgEfficient hydrodehalogenation under catalytic conditions.
Enzymatic DeiodinationIodothyronine deiodinases (in biological systems) nih.govbioscientifica.comFine-tuning of hormone activity through selective deiodination.

Nucleophilic Aromatic Substitution Reactions on the Iodo-Phenyl Ring

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the iodo group with a variety of nucleophiles. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The SNAr mechanism typically involves a two-step addition-elimination process where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex wikipedia.orgchemistrysteps.com.

For SNAr to be efficient, the aromatic ring usually requires activation by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group wikipedia.orgchemistrysteps.com. In 2-(3-iodo-4-methylphenyl)thiazole, the thiazole (B1198619) ring's electronic influence on the phenyl ring is crucial. While not a classic powerful EWG like a nitro group, the thiazole moiety can influence the electron density of the phenyl ring. The relative reactivity of aryl halides in SNAr reactions where the first step is rate-determining is typically Ar-F > Ar-Cl > Ar-Br > Ar-I. However, the C-I bond is the weakest among the carbon-halogen bonds, which can be advantageous in pathways where C-X bond cleavage is more significant researchgate.net.

Common nucleophiles used in SNAr reactions include:

Alkoxides (RO⁻)

Thiolates (RS⁻)

Amines (R₂NH)

Azides (N₃⁻)

The reaction provides a powerful tool for introducing diverse functional groups, thereby modifying the compound's properties for various applications.

Oxidative Transformations Mediated by the Iodine Center (e.g., Hypervalent Iodine Chemistry)

The iodine atom in this compound can be oxidized from its standard monovalent state to higher oxidation states, typically +3 or +5, forming hypervalent iodine compounds, also known as iodanes nih.gov. This transformation dramatically alters the reactivity of the iodine center, converting it into a potent electrophile and a good leaving group. These reagents are valued for their low toxicity and environmentally benign nature compared to many heavy metal reagents nih.govsemanticscholar.org.

Formation of Iodine(III) Reagents (λ³-Iodanes): The iodoarene can be oxidized to form various stable and useful iodine(III) reagents. Common methods include:

Oxidative Chlorination: Reaction with chlorine gas to produce an aryliodine dichloride (ArICl₂) nih.govnih.gov.

Oxidative Acetoxylation: Treatment with reagents like peracetic acid to form an aryliodine diacetate (ArI(OAc)₂) nih.govnih.gov.

From these precursors, a wide array of other λ³-iodanes can be synthesized, including the highly versatile diaryliodonium salts ([Ar₂I]⁺X⁻) nih.govdiva-portal.org. Diaryliodonium salts are excellent aryl-transfer reagents, capable of arylating a wide range of nucleophiles under metal-free conditions beilstein-journals.org.

Formation of Iodine(V) Reagents (λ⁵-Iodanes): Further oxidation can lead to iodine(V) species. A prominent example is 2-iodoxybenzoic acid (IBX), which is prepared from 2-iodobenzoic acid. These reagents are powerful and selective oxidizing agents used for various transformations, such as the oxidation of alcohols to aldehydes and ketones.

The reactivity of these hypervalent iodine species is analogous in many ways to transition metal chemistry, involving processes like ligand exchange and reductive elimination nih.gov. This field offers a metal-free approach to many important synthetic transformations, including the formation of C-C and C-heteroatom bonds nih.gov.

Hypervalent Iodine Species Oxidation State Typical Precursor Key Synthetic Application
Aryliodine Dichloride (ArICl₂)Iodine(III)ArI + Cl₂Precursor for other I(III) reagents, chlorinating agent nih.gov.
Aryliodine Diacetate (ArI(OAc)₂)Iodine(III)ArI + Peracetic AcidOxidizing agent, precursor for other I(III) reagents nih.gov.
Diaryliodonium Salts ([Ar₂I]⁺X⁻)Iodine(III)ArI(OAc)₂ + AreneAryl group transfer to nucleophiles nih.govbeilstein-journals.org.
Iodosylbenzene (PhIO)nIodine(III)PhI(OAc)₂ + NaOHOxygen transfer reactions.
Iodoxyarenes (ArIO₂)Iodine(V)Disproportionation of ArIO or oxidation of ArIStrong oxidizing agents.

Reactivity of the Thiazole Heterocycle

The thiazole ring possesses its own distinct reactivity, influenced by the presence of both sulfur and nitrogen heteroatoms and the 2-aryl substituent.

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen heteroatom. However, the sulfur atom can donate electron density through resonance, influencing the position of the attack. The substitution pattern is governed by the ability of the ring to stabilize the cationic intermediate (σ-complex) formed upon attack by an electrophile uci.edu.

Typical EAS reactions include:

Nitration: (HNO₃/H₂SO₄)

Halogenation: (Br₂/FeBr₃)

Sulfonation: (SO₃/H₂SO₄)

Friedel-Crafts Acylation/Alkylation: (RCOCl/AlCl₃ or RCl/AlCl₃)

The specific conditions required for these reactions on the thiazole ring are often harsher than those for benzene, reflecting the ring's lower nucleophilicity.

Nucleophilic Attack and Ring Transformations

The thiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which is flanked by two heteroatoms. While direct nucleophilic substitution on an unsubstituted thiazole is difficult, the ring can be activated towards such reactions.

Furthermore, strong nucleophiles or bases can induce more complex transformations, including ring-opening reactions. For instance, treatment of certain thiazolium salts with a base can lead to cleavage of the thiazole ring researchgate.net. Nucleophile-induced ring contraction has also been observed in more complex fused thiazine systems, where a nucleophilic attack initiates a cascade of bond-breaking and bond-forming events to yield a new heterocyclic system nih.gov.

In the context of 2-arylthiazoles, reactions can be initiated by nucleophilic addition to the ring, especially if the ring is quaternized at the nitrogen atom, which significantly increases its electrophilicity. These pathways can lead to the formation of novel heterocyclic structures, demonstrating the synthetic versatility of the thiazole scaffold nih.govmdpi.commdpi.com.

Metalation and Subsequent Functionalization of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle that can undergo deprotonation at its carbon centers, with the C2 position being notably acidic. This susceptibility to deprotonation allows for metalation, typically with strong organolithium bases, to form a nucleophilic organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the C2 position. pharmaguideline.com

The process begins with the deprotonation of the C2-proton of the thiazole ring using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This generates a 2-lithiothiazole species. This highly reactive intermediate can then be quenched with an electrophile to yield a C2-functionalized thiazole. pharmaguideline.comnih.gov The general sequence is a powerful tool for elaborating the thiazole core.

The choice of electrophile determines the nature of the substituent introduced. A wide array of functional groups can be installed using this method, making it a key strategy in the synthesis of diverse thiazole derivatives. researchgate.netmdpi.com

Table 1: Examples of C2-Functionalization via Metalation

Electrophile Reagent Example Resulting Functional Group Product Type
Carbonyl Compounds Aldehydes, Ketones Hydroxyalkyl Secondary/Tertiary Alcohol
Alkyl Halides Methyl Iodide (CH₃I) Alkyl 2-Alkylthiazole
Carbon Dioxide CO₂ (gas) Carboxylic Acid Thiazole-2-carboxylic acid
Silyl Halides Trimethylsilyl chloride (TMSCl) Silyl 2-Silylthiazole
Disulfides Dimethyl disulfide Thioether 2-(Methylthio)thiazole

While the C2 position is the most common site for metalation due to its higher acidity, functionalization at other positions can sometimes be achieved, although it may require more specialized conditions or directing groups. researchgate.net

Transformations of the Methyl Substituent

The methyl group attached to the phenyl ring at position 4 is a benzylic position. The C-H bonds at this position are weaker than those of a non-aromatic alkane, making this site reactive towards oxidation and halogenation, typically via radical pathways. masterorganicchemistry.comwikipedia.org

Oxidation Reactions

The benzylic methyl group of this compound can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or a ketone, depending on the reagents and reaction conditions employed. This transformation is a fundamental method for converting readily available alkylarenes into more versatile chemical intermediates. mdpi.com

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.com These reactions are often harsh but effective for simple substrates. masterorganicchemistry.com More controlled oxidation to the aldehyde level can be achieved using milder reagents. Furthermore, catalytic systems using environmentally benign oxidants like molecular oxygen or hydrogen peroxide in the presence of metal catalysts have been developed for the selective oxidation of benzylic C-H bonds. organic-chemistry.orgacs.org

Table 2: Oxidation Products of the Benzylic Methyl Group

Oxidizing Agent Typical Conditions Primary Product
KMnO₄, NaOH, H₂O, heat Harsh, basic Carboxylic Acid
H₂CrO₄ (Jones reagent) Harsh, acidic Carboxylic Acid
N-Bromosuccinimide (NBS) Controlled, radical Aldehyde or Ester (with further steps) nih.gov
Catalytic O₂ or H₂O₂ Mild, catalytic Aldehyde, Ketone, or Carboxylic Acid organic-chemistry.orgacs.org

The first step in many of these oxidation mechanisms is believed to be the homolytic cleavage of a benzylic C-H bond to form a stabilized benzylic radical. masterorganicchemistry.com

Halogenation of the Methyl Group

The methyl group can undergo free-radical halogenation, a characteristic reaction of alkyl-substituted aromatic compounds. wikipedia.orglscollege.ac.in This reaction allows for the introduction of halogen atoms (Cl, Br) at the benzylic position, creating valuable synthetic intermediates.

A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. youtube.comresearchgate.net The reaction proceeds via a free-radical chain mechanism. wikipedia.orgyoutube.com The selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzylic radical.

Reaction Scheme: Benzylic Bromination

Initiation: A radical initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical. This radical then reacts with Br₂ (present in low concentration) or NBS to form the brominated product and regenerate a bromine radical. youtube.com

Termination: Radicals combine to terminate the chain reaction. youtube.com

The resulting benzylic halide, such as 2-(3-iodo-4-(bromomethyl)phenyl)thiazole, is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Intramolecular Cyclization and Rearrangement Pathways

The presence of an iodine atom on the phenyl ring opens up possibilities for intramolecular cyclization reactions, particularly through transition-metal-catalyzed processes. The intramolecular Heck reaction is a powerful method for forming cyclic structures by coupling an aryl halide with an alkene within the same molecule. nih.govwikipedia.org

For this compound, if a suitable alkene-containing side chain were introduced elsewhere on the molecule (for example, by functionalizing the methyl group or the thiazole ring), an intramolecular Heck reaction could be employed to construct a new ring. The reaction is catalyzed by a palladium(0) complex and typically requires a base. wikipedia.org The size of the ring formed depends on the length and flexibility of the tether connecting the iodo-aryl group and the alkene. princeton.edu

Iodine can also mediate intramolecular oxidative cyclization under metal-free conditions, providing another pathway to new heterocyclic systems. organic-chemistry.org While specific rearrangements for this exact molecule are not widely documented, rearrangements in aryl-thiazole systems can be induced under various conditions, often involving nucleophilic attack followed by ring-opening and re-closure. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

The transformations described above proceed through distinct mechanisms and involve key reactive intermediates.

Metalation: The functionalization of the thiazole ring via metalation proceeds through a deprotonation-substitution pathway. The key intermediate is the 2-lithiothiazole, a potent nucleophile that readily attacks electrophiles. pharmaguideline.comnih.gov

Methyl Group Transformations: Both oxidation and halogenation of the benzylic methyl group proceed via free-radical mechanisms. The critical intermediate is the resonance-stabilized benzylic radical formed by the abstraction of a hydrogen atom from the methyl group. masterorganicchemistry.comwikipedia.org This stabilization accounts for the high reactivity and selectivity of this position.

Intramolecular Cyclization: The intramolecular Heck reaction mechanism is a well-studied catalytic cycle. It involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene into the aryl-palladium bond to form a σ-alkylpalladium intermediate. The cycle is typically concluded by β-hydride elimination to form the cyclized product and regenerate the Pd(0) catalyst. princeton.edunih.gov The σ-alkylpalladium species is a crucial intermediate in this cascade. nih.gov

Understanding these mechanisms and the intermediates involved is crucial for controlling reaction outcomes and designing synthetic routes to novel, complex molecules based on the this compound scaffold.

An article focusing on the chemical compound “this compound” would be premature as there is a lack of specific scientific data available in the public domain to thoroughly address the detailed sections and subsections of the provided outline. While general principles of spectroscopic and crystallographic analysis can be described, applying them specifically to "this compound" with detailed research findings, data tables, and citations from diverse, authoritative sources is not currently feasible.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Conformational Insights from Solid-State Structures

However, insights into its likely solid-state conformation can be extrapolated from the crystal structures of closely related substituted arylthiazole derivatives. In the solid state, the conformation of such molecules is dictated by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces, including hydrogen bonds and π–π stacking interactions.

For analogous 2-phenylthiazole (B155284) systems, the dihedral angle between the phenyl and thiazole (B1198619) rings is a key conformational parameter. This angle is influenced by the nature and position of substituents on the phenyl ring. In many reported crystal structures of similar compounds, the two rings are not coplanar. For instance, in the structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine, a related heterocyclic system, the dihedral angle between the tolyl ring and the benzothiazine moiety is 19.52(9)°. nih.gov Similarly, in other substituted thiazole derivatives, the phenyl and thiazole rings can be significantly twisted relative to each other. researchgate.net This twist is often a compromise to alleviate steric hindrance between the ortho-hydrogens of the phenyl ring and the thiazole ring atoms, while still allowing for some degree of π-conjugation.

The presence of a bulky iodine atom at the 3-position and a methyl group at the 4-position of the phenyl ring in 2-(3-Iodo-4-methylphenyl)thiazole would be expected to significantly influence its solid-state conformation. The iodine atom, in particular, could participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in directing crystal packing.

Structure-Property Relationships from Crystal Data

Given the absence of specific crystal data for this compound, a direct analysis of its structure-property relationships based on experimental crystal data cannot be performed. However, general principles derived from the study of other thiazole derivatives can provide a predictive framework.

The arrangement of molecules in the crystal lattice, governed by intermolecular interactions, can significantly impact the material's bulk properties such as melting point, solubility, and even its solid-state fluorescence characteristics. For instance, the formation of strong intermolecular interactions, like the N—H⋯O and O—H⋯N hydrogen bonds observed in the crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, contributes to the stability of the crystal lattice.

In the case of this compound, the presence of the iodine atom could lead to the formation of I···N or I···S halogen bonds, which are known to be influential in crystal engineering. These directional interactions could lead to specific packing motifs and influence the material's properties.

Furthermore, the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are intrinsically linked to its molecular geometry. The dihedral angle between the phenyl and thiazole rings, as would be determined from crystal data, affects the extent of π-conjugation, which in turn influences the electronic band gap and, consequently, the optical and electronic properties of the material. Studies on other substituted thiazoles have shown that variations in substituents on the phenyl ring can tune these properties. nih.gov

Without experimental crystal data for this compound, these discussions remain speculative and are based on the established principles of solid-state chemistry and the observed structures of related compounds.

Structure Reactivity Relationships Within the 2 3 Iodo 4 Methylphenyl Thiazole Framework

Influence of Iodine Substitution on Electronic Distribution and Reactivity

The iodine atom attached to the phenyl ring profoundly influences the electronic distribution and reactivity of 2-(3-Iodo-4-methylphenyl)thiazole. This influence is a composite of several factors characteristic of a heavy halogen.

Halogen Bonding Interactions and Their Impact on Reactivity

Iodine, being a large and polarizable atom, can engage in halogen bonding. This is a non-covalent interaction where an electropositive region on the iodine atom, known as a σ-hole, interacts with a Lewis base. In the case of this compound, the iodine can act as a halogen bond donor, which can influence intermolecular interactions and potentially modulate the molecule's reactivity. These interactions can affect reaction kinetics and selectivity by pre-organizing reactants or stabilizing transition states.

Electron-Withdrawing Effects of Iodine on the Phenyl Ring

Despite being the least electronegative of the common halogens, iodine exerts an electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution compared to benzene. The carbon-iodine bond is also a key site of reactivity, readily participating in various cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. This makes the iodine atom a versatile synthetic handle for introducing a wide range of functional groups.

Impact of Methyl Group Position on the Phenyl Ring on Chemical Behavior

The methyl group at the 4-position of the phenyl ring also plays a crucial role in the chemical behavior of the molecule. As an electron-donating group (via hyperconjugation and a weak +I effect), the methyl group partially counteracts the electron-withdrawing nature of the iodine atom. This electronic push can influence the regioselectivity of reactions on the phenyl ring. Furthermore, the steric bulk of the methyl group can direct incoming reagents to less hindered positions, thereby influencing the outcome of chemical transformations.

Correlation between Molecular Architecture and Specific Chemical Transformations

The specific arrangement of the iodo and methyl groups on the phenyl ring, combined with the thiazole (B1198619) moiety, creates a unique platform for diverse chemical transformations. The iodine at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The thiazole ring itself can undergo specific reactions. For instance, the C2-proton of the thiazole can be deprotonated under strongly basic conditions, allowing for further functionalization at that site. This multifaceted reactivity makes this compound a valuable building block in medicinal chemistry and materials science.

Stereochemical Considerations and Their Chemical Implications

This compound itself is an achiral molecule as it does not possess any stereocenters and therefore does not have enantiomers or diastereomers. However, stereochemistry can become a critical consideration in reactions involving this compound. If a chemical transformation introduces a new chiral center, the existing structural features of the molecule could influence the stereochemical outcome, potentially leading to the preferential formation of one stereoisomer over another. This is a key aspect of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is a primary goal.

Tautomerism and Isomerism in Thiazole Derivatives

Tautomerism, which involves the migration of a proton to create interconverting isomers, is a possibility in thiazole derivatives. However, for 2-arylthiazoles like this compound, the aromaticity of the thiazole ring provides significant stabilization. This makes potential tautomeric forms much less stable and generally not observed under normal conditions.

Isomerism, in a broader sense, is highly relevant. Positional isomers of this compound exist, where the iodo and methyl groups are at different positions on the phenyl ring. Each of these isomers would be a distinct compound with unique physical and chemical properties due to the different electronic and steric environments.

Interactive Data Table: Properties of Substituents in this compound

SubstituentPosition on Phenyl RingElectronic EffectKey Reactivity Influence
Iodine3-I (Inductive)Halogen bonding, site for cross-coupling reactions
Methyl4+I (Inductive), HyperconjugationElectron-donating, steric influence

Applications of 2 3 Iodo 4 Methylphenyl Thiazole As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The 2-(3-Iodo-4-methylphenyl)thiazole scaffold is a key starting material for the elaboration of more complex heterocyclic structures. The reactivity of both the thiazole (B1198619) ring and the iodo-substituted phenyl group allows for a range of synthetic transformations.

Fused Thiazole Systems (e.g., Imidazothiazoles)

The thiazole ring within this compound can serve as a foundation for the construction of fused bicyclic systems, such as imidazothiazoles. researchgate.netwikipedia.org These fused structures are of significant interest due to their prevalence in biologically active compounds. researchgate.netwikipedia.org The synthesis of imidazothiazoles often involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. While direct examples starting from this compound are not extensively detailed in the provided results, the general synthetic strategies for imidazothiazoles highlight the potential of this building block. amazonaws.com For instance, the Hantzsch thiazole synthesis, a classic method, and its variations are frequently employed to create the initial thiazole ring, which can then be further functionalized and cyclized. organic-chemistry.org The iodo-substituent on the phenyl ring of this compound offers a site for subsequent modifications, allowing for the creation of a diverse library of fused heterocyclic compounds.

The general synthetic approaches to imidazothiazoles include:

One-pot multi-component reactions: These methods offer an efficient way to construct the imidazothiazole core from simple starting materials. researchgate.net

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields. amazonaws.com

Visible light-triggered synthesis: A catalyst-free approach that provides a greener alternative. amazonaws.com

Thiazole-Containing Macrocycles and Polymers

The development of macrocycles and polymers incorporating thiazole units is an expanding area of research, driven by their potential applications in materials science and medicinal chemistry. rsc.orgacs.org Thiazole-containing macrocycles have shown promise as synthetic ionophores due to their ability to bind with metal ions. rsc.org The synthesis of such macrocycles often involves the cyclooligomerization of thiazole-containing monomers. rsc.org The this compound unit could be incorporated into these macrocyclic structures, with the iodo group providing a point for polymerization or for linking to other molecular fragments.

Recent advancements have focused on biocompatible methods for synthesizing macrocyclic peptides containing thiazole or thiazoline (B8809763) rings, highlighting their importance in drug discovery. nih.gov These methods often utilize solid-phase peptide synthesis and subsequent cyclization reactions. nih.gov

Polymers containing recurring thiazole rings have also been synthesized and investigated for their properties. acs.org The incorporation of the this compound moiety into a polymer backbone could be achieved through cross-coupling reactions involving the iodo group, leading to materials with tailored electronic or optical properties.

Ligand Design in Organometallic Chemistry

The nitrogen and sulfur atoms of the thiazole ring in this compound make it an excellent candidate for use as a ligand in organometallic chemistry. mdpi.com Thiazole-based ligands can coordinate to a variety of metal centers, forming stable complexes with potential applications in catalysis and materials science. mdpi.comacs.org The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the thiazole and phenyl rings.

The presence of the iodo group on the phenyl ring offers a unique advantage. It can either remain as a substituent, influencing the steric and electronic environment of the metal center, or it can be used as a reactive site to anchor the complex to a support or to another molecular entity. The development of thiazole- and thiadiazole-based metal-organic frameworks (MOFs) for luminescent applications underscores the utility of thiazole-containing ligands in constructing functional materials. mdpi.com

Role in the Construction of Natural Product Analogues and Complex Molecular Scaffolds

The thiazole ring is a key structural motif found in numerous natural products with a wide range of biological activities. nih.govnih.gov Consequently, the synthesis of natural product analogues containing the thiazole core is a major focus of medicinal chemistry research. This compound can serve as a valuable building block in this endeavor. The iodo group allows for the facile introduction of various substituents through well-established cross-coupling methodologies, such as the Sonogashira, Suzuki, and Heck reactions. acs.org This enables the rapid generation of a library of analogues with diverse functionalities for structure-activity relationship (SAR) studies.

For example, the synthesis of thiazole-based stilbene (B7821643) analogs as potential DNA topoisomerase IB inhibitors has been reported. nih.gov The general synthetic strategy involved the preparation of a substituted thiazole intermediate, which was then elaborated through a series of reactions, including bromination and Wittig-Horner reactions, to yield the final stilbene analogues. nih.gov The this compound scaffold could be readily integrated into such synthetic schemes.

Development of Novel Reagents and Catalysts Utilizing the Thiazole Core

The unique electronic properties of the thiazole ring have led to its incorporation into novel reagents and catalysts. acs.org Thiazole-based compounds have been developed as catalysts for various organic transformations. For example, thiazole complexes have been shown to be powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org

The this compound moiety can be utilized in the design of new catalytic systems. The thiazole ring can act as a coordinating ligand for a catalytically active metal center, while the iodo-substituted phenyl group can be modified to tune the catalyst's solubility, steric bulk, or electronic properties. Furthermore, the development of thiazole-based organocatalysts is an emerging area of research.

Below is a table summarizing the synthetic applications of this compound:

Application AreaSpecific UseKey Features of this compound Utilized
Heterocyclic Synthesis Precursor to fused thiazole systems (e.g., imidazothiazoles) researchgate.netwikipedia.orgThiazole ring for cyclization; iodo group for further functionalization.
Building block for thiazole-containing macrocycles and polymers rsc.orgacs.orgThiazole core for structural integrity; iodo group for polymerization.
Organometallic Chemistry Ligand for metal complexes mdpi.comNitrogen and sulfur atoms for metal coordination; iodo and methyl groups for tuning electronic and steric properties.
Medicinal Chemistry Scaffold for natural product analogues and complex molecules nih.govnih.govThiazole core as a key pharmacophore; iodo group for facile diversification via cross-coupling reactions.
Catalysis Component of novel reagents and catalysts acs.orgThiazole ring as a coordinating element or active site; modifiable phenyl group for catalyst tuning.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of thiazoles, such as the Hantzsch synthesis, often involves harsh conditions and the use of hazardous reagents. mdpi.comsynarchive.comchemhelpasap.com The future of synthesizing 2-(3-Iodo-4-methylphenyl)thiazole and its derivatives lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. researchgate.netbepls.combohrium.com

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often enabling the use of less hazardous solvents. researchgate.netmdpi.com The application of microwave irradiation or ultrasonication can enhance the efficiency of cyclization reactions leading to the thiazole (B1198619) ring. bepls.commdpi.com

Use of Green Solvents and Catalysts: Research is increasingly focused on replacing traditional volatile organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids. bepls.combohrium.com Furthermore, the development of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, presents a sustainable alternative to homogeneous catalysts. mdpi.commdpi.com These catalysts can be easily recovered and reused, reducing waste and cost. mdpi.com

Multi-component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing the need for intermediate purification, minimizing solvent use, and saving time and energy. researchgate.netnih.gov Developing an MCR for this compound would represent a significant step towards a more sustainable synthetic pathway.

Green Synthesis TechniqueAdvantagesReference
Microwave IrradiationReduced reaction times, higher yields, scalability. researchgate.netbepls.com
Ultrasonic IrradiationEnhanced reaction rates, milder conditions, energy efficiency. researchgate.netmdpi.com
Green Solvents (e.g., water, PEG)Reduced toxicity and environmental impact, often catalyst-free. bepls.combohrium.com
Reusable Heterogeneous CatalystsEasy separation and recyclability, reduced waste. mdpi.commdpi.com
Multi-component ReactionsHigh atom economy, reduced steps, lower solvent consumption. researchgate.netnih.gov

Exploration of Novel Reactivity Patterns for the Iodo-Thiazole System

The this compound molecule possesses two key reactive sites: the C-I bond on the phenyl ring and the thiazole ring itself. The iodine atom serves as an exceptionally versatile handle for introducing molecular diversity through various cross-coupling reactions. tandfonline.comyoutube.com Future research will focus on leveraging this reactivity to create novel derivatives with tailored properties.

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are well-established, future work will explore more advanced and sustainable coupling methodologies. This includes the use of non-palladium catalysts (e.g., copper, nickel, iron) and hypervalent iodine reagents to mediate oxidative cross-couplings, which offer alternative, environmentally benign pathways. tandfonline.comfrontiersin.orgnih.gov These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds at the iodine position.

Functionalization of the Thiazole Ring: While the C-I bond is a primary site for modification, exploring the direct C-H functionalization of the thiazole ring itself is a growing area of interest. This would allow for the late-stage modification of the heterocyclic core, providing rapid access to a library of analogues without needing to re-synthesize the entire molecule from scratch.

Domino and Cascade Reactions: Designing synthetic sequences where an initial reaction at the iodo-position triggers subsequent transformations on the thiazole ring (or vice-versa) can lead to the rapid construction of complex molecular architectures.

Coupling ReactionMetal/ReagentBond FormedSignificance
Suzuki CouplingPalladium, OrganoboronC-C (Aryl-Aryl)Stable reagents, tolerant to many functional groups. youtube.com
Sonogashira CouplingPalladium/Copper, AlkyneC-C (Aryl-Alkyne)Introduces linear alkyne functionality. youtube.com
Buchwald-Hartwig AminationPalladium, AmineC-N (Aryl-Amine)Forms crucial bonds for medicinal chemistry. youtube.com
Oxidative CouplingHypervalent IodineC-C, C-HeteroatomTransition-metal-free, environmentally benign alternative. tandfonline.comfrontiersin.org

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. schrodinger.com For thiazole derivatives, these computational tools can accelerate the discovery and optimization process significantly.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiazole derivatives with their biological activities or material properties. imist.manih.gov By training algorithms on existing data, these models can predict the potency of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. imist.ma Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to build these predictive models. imist.maimist.ma

Generative Models for de Novo Design: AI can be used to design entirely new molecules. Generative models, such as recurrent neural networks (RNNs), can learn the underlying rules of chemical structures and generate novel thiazole derivatives that are optimized for specific properties, such as binding to a biological target or possessing a desired band gap for electronic applications. schrodinger.comfrontiersin.org

Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions, suggest optimal reaction conditions (temperature, catalyst, solvent), and even propose entire synthetic routes. This can save significant time and resources in the lab by reducing trial-and-error experimentation.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools. perkinelmer.com

FlowNMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with flow reactors (FlowNMR), allows for the non-invasive, real-time monitoring of reactant consumption and product formation. analytik.newsrsc.orgmagritek.com This technique provides detailed structural and quantitative information, enabling the precise study of reaction kinetics and the identification of transient intermediates. magritek.comresearchgate.net The synthesis of a Hantzsch thiazole has been successfully monitored using this method, demonstrating its applicability. analytik.news

FTIR and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring changes in functional groups during a reaction. perkinelmer.com They can track the disappearance of starting materials and the appearance of products in real-time, providing valuable kinetic data without the need for sample extraction.

These techniques move beyond traditional endpoint analysis, offering a dynamic view of the chemical transformation as it happens, which is essential for process control and mechanistic elucidation. perkinelmer.com

Computational Design of Functional Materials Incorporating Thiazole Derivatives

Computational chemistry provides powerful tools to predict the properties of molecules and materials before they are ever synthesized, guiding experimental efforts toward the most promising candidates. polimi.itresearchgate.netarxiv.org Thiazole derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. polimi.itnih.gov

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of thiazole derivatives. nih.govmdpi.comnih.gov These calculations can predict key properties such as HOMO-LUMO energy gaps (related to electronic transitions and color), ionization potentials, and electron affinities. mdpi.comacs.org This information is vital for designing molecules with specific optoelectronic characteristics.

Molecular Modeling and Simulation: Atomistic simulations and molecular dynamics can predict how thiazole-based molecules will pack in the solid state. polimi.it This is critical because intermolecular interactions and molecular packing significantly impact charge transport properties in organic electronic materials. polimi.itarxiv.org Computational screening can identify derivatives with favorable properties, such as low hole reorganization energies, indicating potential as hole-transporting materials. nih.gov

Designing Metal-Organic Frameworks (MOFs): Thiazole-containing ligands can be used to construct MOFs. rsc.org Computational methods can help design these frameworks by predicting their structure, stability, and functional properties, such as fluorescence sensing or catalytic activity, based on the unique electronic and coordinating properties of the thiazole moiety. rsc.org

Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to improving existing synthetic methods and discovering new transformations. For reactions involving this compound, a combination of experimental and computational approaches will be key.

Kinetic Studies: Experimental techniques, including the in situ monitoring methods described in section 8.4, can be used to determine reaction orders, activation energies, and the effect of various catalysts and conditions. orientjchem.org Such studies have been applied to the Hantzsch thiazole synthesis to understand the rate-determining steps. orientjchem.org

Computational Mechanistic Studies: DFT and other quantum chemical methods can be used to map the entire potential energy surface of a reaction. researchgate.net This allows researchers to calculate the structures and energies of reactants, transition states, and intermediates, providing a detailed, step-by-step picture of the reaction pathway. researchgate.netresearchgate.net For instance, computational studies can corroborate the stepwise mechanism of the Hantzsch synthesis, involving initial S-alkylation followed by cyclization and dehydration. researchgate.net

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can trace the path of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

By combining these advanced methodologies, future research on this compound will not only yield novel compounds and materials but will also be conducted with greater efficiency, sustainability, and molecular-level understanding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Iodo-4-methylphenyl)thiazole, and how can yield and purity be improved?

  • Methodology :

  • Cyclization reactions with α-bromo-4-cyanoacetophenone and thiosemicarbazones under basic conditions (e.g., NaOH or DABCO) are effective for thiazole core formation. Catalyst choice (e.g., ionic liquids) can reduce reaction time and improve yields .
  • Purification : Use recrystallization in ethanol or methanol, followed by TLC (silica gel RP2 with acetonitrile-methanol buffer) to confirm purity .
    • Key Data : Yields range from 66–79% for analogous thiazoles under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine and methyl groups on the phenyl ring) .
  • IR Spectroscopy : Identify thiazole ring vibrations (C–N stretch at ~1600 cm⁻¹) and iodine-carbon bonds .
  • Elemental Analysis : Validate molecular formula (C₁₀H₉IN₀S) with <0.5% deviation .

Advanced Research Questions

Q. How does this compound induce selective cytotoxicity in cancer cells?

  • Mechanistic Insights :

  • Apoptosis Pathways : Caspase-3/7 activation and G2/M cell cycle arrest observed in analogous thiazoles (e.g., compound 3f in HCT-116 cells) .
  • Selectivity : Use MRC-5 normal cell lines as controls; IC₅₀ values for cancer cells (e.g., 1.0–1.7 µM) vs. >10 µM in normal cells .
    • Experimental Design : Flow cytometry for cell cycle analysis and Western blotting for caspase expression .

Q. How can contradictory data on biological activity across studies be resolved?

  • Analysis Framework :

  • Structural Variants : Compare substituent effects (e.g., iodine vs. bromine on phenyl rings) using SAR. For example, 4-cyanophenyl derivatives show higher activity than nitro-substituted analogs .
  • Assay Conditions : Standardize cytotoxicity assays (e.g., GI₅₀ vs. IC₅₀) and cell lines (e.g., HCT-116 vs. MCF-7) .

Q. What role do substituents on the thiazole ring play in modulating pharmacological activity?

  • SAR Findings :

  • Electron-Withdrawing Groups (EWG) : Iodo and nitro groups enhance anticancer activity by increasing electrophilicity and target binding .
  • Steric Effects : Methyl groups at the 4-position improve metabolic stability but may reduce solubility .
    • Experimental Validation : Synthesize analogs (e.g., 2-(4-methylphenyl) vs. 2-(4-methoxyphenyl)) and test in clonogenic assays .

Q. Which computational methods are effective for predicting binding modes of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or tubulin). For example, compound 9c showed strong binding to kinase domains in docking studies .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Methodological Challenges

Q. How can chromatographic techniques address purity challenges in thiazole synthesis?

  • Solutions :

  • HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min for related compounds .
  • TLC : Silica gel plates with iodine vapor visualization; Rf = 0.45 in chloroform-methanol (9:1) .

Q. What strategies improve the reproducibility of biological assays for this compound?

  • Best Practices :

  • Dose-Response Curves : Use 5–10 µM concentrations in triplicate .
  • Positive Controls : Include cisplatin or doxorubicin to validate assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.